6-Tert-butoxypyrazine-2-boronic acid pinacol ester
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Overview
Description
6-Tert-butoxypyrazine-2-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is particularly valuable in organic synthesis due to its stability and reactivity, making it a useful building block for various chemical reactions, including Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxypyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-Tert-butoxypyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxypyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
6-Tert-butoxypyrazine-2-boronic acid pinacol ester has several scientific research applications:
Biology: The compound can be used to create boron-containing biomolecules for studying enzyme mechanisms and developing inhibitors.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Tert-butoxypyrazine-2-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 6-Quinolineboronic acid pinacol ester
- 3-Carboxyphenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
6-Tert-butoxypyrazine-2-boronic acid pinacol ester is unique due to its tert-butoxy group, which provides steric hindrance and enhances stability. This makes it particularly useful in reactions where stability and selectivity are crucial .
Properties
Molecular Formula |
C14H23BN2O3 |
---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-8-10(17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 |
InChI Key |
LYGNCCVBZFPSRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OC(C)(C)C |
Origin of Product |
United States |
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